![molecular formula C16H16ClN3O2 B268694 3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B268694.png)
3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide, commonly known as CDK inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. It is a small-molecule inhibitor that targets cyclin-dependent kinases (CDKs), a family of proteins that play a crucial role in regulating the cell cycle. CDKs are often overexpressed in cancer cells, leading to uncontrolled cell proliferation, making them an attractive target for cancer therapy.
Mecanismo De Acción
CDK inhibitor works by inhibiting the activity of 3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide, which are essential for cell cycle progression. 3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide are activated by binding to cyclins, which regulate their activity. CDK inhibitor binds to the ATP-binding site of 3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide, preventing their activation and subsequent cell cycle progression. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
CDK inhibitor has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to cell death. CDK inhibitor has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, CDK inhibitor has been shown to induce apoptosis, a process that leads to programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDK inhibitor has several advantages for lab experiments. It is a small-molecule inhibitor, making it easy to synthesize and purify. It is also highly specific for 3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide, making it an attractive target for cancer therapy. However, CDK inhibitor has some limitations. It has poor solubility in aqueous solutions, making it difficult to administer in vivo. Additionally, CDK inhibitor has a short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
For CDK inhibitor include the development of more potent and selective inhibitors, as well as the identification of biomarkers that can predict patient response to CDK inhibitor therapy. Additionally, CDK inhibitor may have potential applications in other diseases, such as Alzheimer's disease and viral infections.
Métodos De Síntesis
The synthesis of CDK inhibitor involves the reaction of 4-chloroaniline with N,N-dimethylbenzamide in the presence of a carbonylating agent. The reaction yields 3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide, which is then purified using column chromatography. The purity of the compound is confirmed using analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
CDK inhibitor has been extensively studied for its potential use in cancer therapy. It has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. CDK inhibitor has been shown to be effective against a variety of cancer types, including breast, lung, and colon cancer.
Propiedades
Nombre del producto |
3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide |
|---|---|
Fórmula molecular |
C16H16ClN3O2 |
Peso molecular |
317.77 g/mol |
Nombre IUPAC |
3-[(4-chlorophenyl)carbamoylamino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H16ClN3O2/c1-20(2)15(21)11-4-3-5-14(10-11)19-16(22)18-13-8-6-12(17)7-9-13/h3-10H,1-2H3,(H2,18,19,22) |
Clave InChI |
WOQUGJZWHQNPCC-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl |
SMILES canónico |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



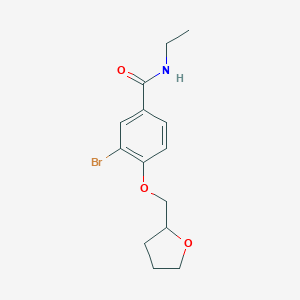
![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)
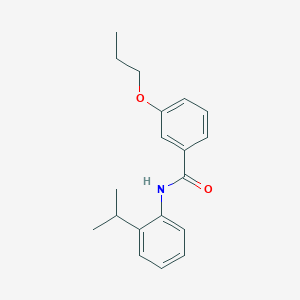
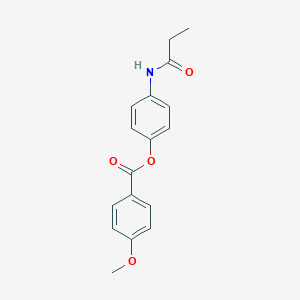
![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)
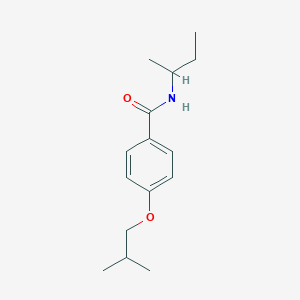
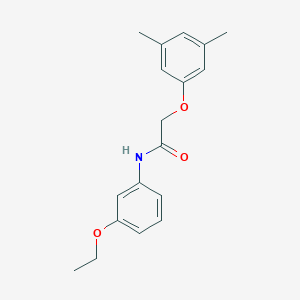
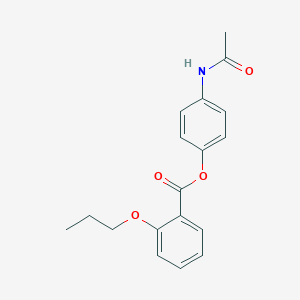
![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)
![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)
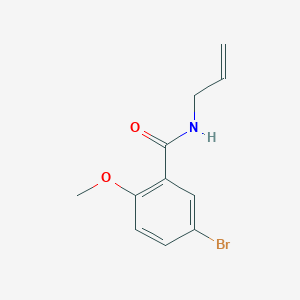
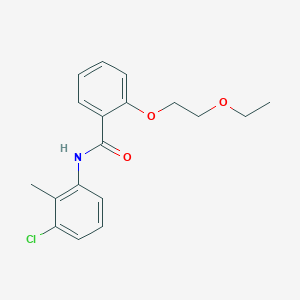
![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)